molecular formula C28H31NO3 B11108736 3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate

3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate

Cat. No.: B11108736
M. Wt: 429.5 g/mol
InChI Key: JYGMJIMYZUHPLV-UHFFFAOYSA-N
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Description

3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes a phenylacetyl group, an amino group, and a heptylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-heptylbenzoic acid with 3-[(Phenylacetyl)amino]phenol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutyric acid: A compound with similar structural features, used in the treatment of urea cycle disorders.

    Phenibut: A neuropsychotropic drug with anxiolytic and nootropic effects, acting primarily at GABA(B) receptors.

Uniqueness

3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate is unique due to its specific combination of functional groups and structural complexity. This uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C28H31NO3

Molecular Weight

429.5 g/mol

IUPAC Name

[3-[(2-phenylacetyl)amino]phenyl] 4-heptylbenzoate

InChI

InChI=1S/C28H31NO3/c1-2-3-4-5-7-11-22-16-18-24(19-17-22)28(31)32-26-15-10-14-25(21-26)29-27(30)20-23-12-8-6-9-13-23/h6,8-10,12-19,21H,2-5,7,11,20H2,1H3,(H,29,30)

InChI Key

JYGMJIMYZUHPLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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